![molecular formula C18H21ClN2S B5334486 1-(4-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5334486.png)
1-(4-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine (CP-MT) is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the early 1990s and has since then been used in scientific research due to its unique properties. CP-MT has been found to have potential applications in the fields of pharmacology, neurology, and psychiatry.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine is not fully understood. It is believed to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This results in the modulation of neurotransmitter release, leading to changes in mood, anxiety, and sleep. This compound has also been found to have an effect on voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, leading to improvements in mood and anxiety. This compound has also been found to reduce seizure activity in animal models, suggesting a potential anticonvulsant effect. Additionally, this compound has been found to have analgesic properties, reducing pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been found to have a high affinity for serotonin receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, this compound also has several limitations. It has been found to have a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, this compound has been found to have limited bioavailability, meaning that it may not be effective when administered orally.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine. One potential area of research is the development of novel antidepressant and anxiolytic drugs based on the structure of this compound. Another area of research is the investigation of the potential anticonvulsant and analgesic effects of this compound. Additionally, research could focus on improving the bioavailability of this compound, making it a more effective therapeutic agent. Finally, research could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
1-(4-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine is synthesized through a series of chemical reactions. The starting materials are 4-chlorobenzaldehyde, 4-(methylthio)benzylamine, and piperazine. The reaction involves the condensation of 4-chlorobenzaldehyde and 4-(methylthio)benzylamine to form an imine intermediate, which is then reduced with piperazine to yield this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine has been used in scientific research to study its potential therapeutic effects. It has been found to have a high affinity for serotonin receptors, which are involved in regulating mood, anxiety, and sleep. This compound has been studied as a potential treatment for depression, anxiety, and other psychiatric disorders. It has also been found to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and chronic pain.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2S/c1-22-18-8-2-15(3-9-18)14-20-10-12-21(13-11-20)17-6-4-16(19)5-7-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMZEWRKFYPSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B5334404.png)
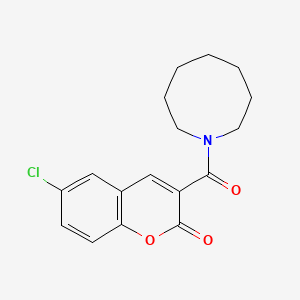
![2-[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5334420.png)
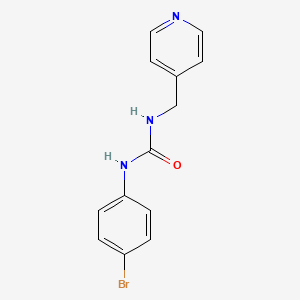
![3-{[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5334433.png)
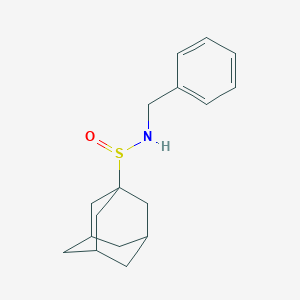
![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinol](/img/structure/B5334454.png)
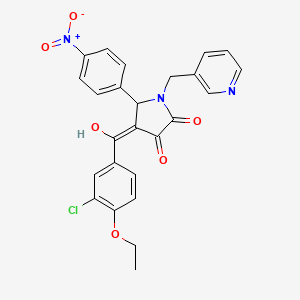
![4-[6-iodo-2-[2-(3-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5334468.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[methyl(propyl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5334481.png)
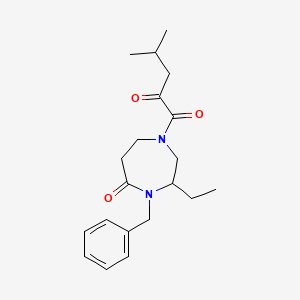
![3-(2,3-dimethoxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5334484.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5334487.png)
![3-(2,4-dichlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5334498.png)
